![molecular formula C12H12N4S B7583878 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole, also known as PPT, is a synthetic compound that has been widely used in scientific research. PPT is a selective estrogen receptor modulator (SERM) that has been shown to have potential therapeutic applications in the treatment of breast cancer, osteoporosis, and other diseases.
作用機序
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole acts as a selective estrogen receptor modulator by selectively binding to the estrogen receptor and modulating its activity. 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has a high affinity for the estrogen receptor and can act as both an agonist and antagonist depending on the tissue and cell type. 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to have tissue-specific effects on estrogen receptor signaling, which makes it a promising therapeutic agent for the treatment of estrogen-related diseases.
Biochemical and Physiological Effects:
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to have a number of biochemical and physiological effects in various tissues and cell types. In breast cancer cells, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit cell proliferation and induce apoptosis by blocking the effects of estrogen. In bone cells, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to stimulate bone formation and inhibit bone resorption by modulating the activity of osteoblasts and osteoclasts.
実験室実験の利点と制限
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole is a selective estrogen receptor modulator, which allows for the selective modulation of estrogen receptor activity in different tissues and cell types. However, one limitation is that 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has a relatively short half-life, which may limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for research on 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole. One direction is to investigate the potential therapeutic applications of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole in other estrogen-related diseases, such as endometrial cancer and cardiovascular disease. Another direction is to develop more potent and selective estrogen receptor modulators based on the structure of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole. Additionally, further research is needed to understand the mechanisms underlying the tissue-specific effects of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole on estrogen receptor signaling.
合成法
The synthesis of 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole involves a series of chemical reactions that require specialized equipment and expertise. The method involves the condensation of 2-methylthiazole-4-carbaldehyde with 4-pyrrol-1-ylpyrazole in the presence of a base, followed by the addition of a methyl group to the thiazole ring using a methylating agent.
科学的研究の応用
2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been extensively studied for its potential therapeutic applications in breast cancer and osteoporosis. In breast cancer, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to inhibit the growth of estrogen receptor-positive tumors by selectively binding to the estrogen receptor and blocking the effects of estrogen. In osteoporosis, 2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole has been shown to increase bone density and prevent bone loss by stimulating bone formation and inhibiting bone resorption.
特性
IUPAC Name |
2-methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-10-14-11(9-17-10)7-16-8-12(6-13-16)15-4-2-3-5-15/h2-6,8-9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWDFWVWJPCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。